Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate
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Overview
Description
This compound is a derivative of thiazole, a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Biological Properties
Research has demonstrated the synthesis and potential biological activities of compounds structurally related to Ethyl 1-(3-(2-(3-cyclohexylureido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate. For instance, the synthesis of new piperidine substituted benzothiazole derivatives has been explored, revealing that certain compounds exhibit good antibacterial and antifungal activities. These findings suggest the potential of such compounds in developing new therapeutic agents (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Activity
Another study focused on the facile synthesis of thiazolo[3, 2]pyridines containing pyrazolyl moiety, which were evaluated for their antimicrobial activities. This research indicates the broad spectrum of biological activities that compounds with a similar backbone to this compound might have, including antimicrobial properties (El-Emary, Khalil, Ali, & El-Adasy, 2005).
Antituberculosis Activity
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among these, certain compounds demonstrated promising activity against Mycobacterium tuberculosis, highlighting the potential application of this compound related compounds in antituberculosis therapy (Jeankumar et al., 2013).
Anticancer Activity
The synthesis of some new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents have also been reported. This study suggests the relevance of similar compounds in anticancer research, indicating that such molecules may exhibit significant anticancer properties (Rehman et al., 2018).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The interaction with these targets leads to changes at the molecular level, resulting in the observed biological activities.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, pain perception, microbial growth, viral replication, tumor growth, and more.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
ethyl 1-[3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4S/c1-2-29-19(27)15-10-12-25(13-11-15)18(26)9-8-17-14-30-21(23-17)24-20(28)22-16-6-4-3-5-7-16/h14-16H,2-13H2,1H3,(H2,22,23,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIUBYGYNNLFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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